molecular formula C21H23NO3 B7962389 Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate

Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate

Cat. No.: B7962389
M. Wt: 337.4 g/mol
InChI Key: XVABAQMNIMMUAD-UHFFFAOYSA-N
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Description

Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate: is a complex organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring, which is a six-membered heterocyclic amine, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate typically involves multiple steps, starting with the formation of the piperidine ring and subsequent functionalization. One common approach is the reaction of piperidine with a suitable carboxylic acid derivative, followed by esterification with methanol to introduce the methyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs targeting bacterial infections and inflammatory diseases.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Piperidine derivatives have been studied for their use in treating conditions such as hypertension, Alzheimer's disease, and cancer.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phenylacetate derivatives

  • Other piperidine-based esters

Uniqueness: Methyl 2-(4-{4-[(piperidin-1-yl)carbonyl]phenyl}phenyl)acetate stands out due to its specific structural features and potential applications. Its combination of a piperidine ring and a phenylacetate moiety provides unique chemical properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

methyl 2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-25-20(23)15-16-5-7-17(8-6-16)18-9-11-19(12-10-18)21(24)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVABAQMNIMMUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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